molecular formula C18H19FN4O2S B2394291 N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941898-06-2

N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2394291
CAS No.: 941898-06-2
M. Wt: 374.43
InChI Key: FKDDHQXEUIPASV-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core substituted with a 4-fluorophenyl group at the 7-position and a methyl group at the 2-position. The acetamide side chain includes a tert-butyl moiety, which enhances metabolic stability and lipophilicity . Its structural uniqueness lies in the combination of a fluorinated aromatic ring and the thiazolo-pyridazin scaffold, making it a candidate for therapeutic applications requiring selective target engagement.

Properties

IUPAC Name

N-tert-butyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-10-20-15-16(26-10)14(11-5-7-12(19)8-6-11)22-23(17(15)25)9-13(24)21-18(2,3)4/h5-8H,9H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDDHQXEUIPASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC(C)(C)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22FN3O2S
  • Molecular Weight : 363.46 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising antibacterial and antifungal activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's potential as an anticancer agent was evaluated in vitro against several cancer cell lines. The findings revealed that it exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a subject of interest for cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced pro-inflammatory cytokine levels such as TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Efficacy : A case study assessing the efficacy of thiazole derivatives highlighted that modifications in the structure could enhance antimicrobial activity. The study concluded that the presence of fluorinated phenyl groups contributed positively to the activity against Gram-positive bacteria .
  • Cytotoxicity in Cancer Models : Another study focused on evaluating the cytotoxic effects of similar thiazole derivatives on various cancer cell lines. The results indicated that compounds with a similar scaffold to this compound were effective in inhibiting tumor growth in xenograft models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thiazolo[4,5-d]pyridazin core differentiates this compound from analogs with pyrimido[4,5-d][1,3]oxazin (e.g., 15a, 16c–e) or indole-based scaffolds (e.g., 6y in ).

Substituent Effects

  • 7-Position Substitution: Target Compound: 4-Fluorophenyl group. Fluorine’s electronegativity enhances dipole interactions and metabolic stability. Analog (): 2-Thienyl and 4-chlorophenyl.
  • N-Substituents :
    • The tert-butyl group in the target compound improves steric shielding, reducing enzymatic degradation compared to smaller alkyl or unsubstituted acetamides (e.g., 16c–e with methoxy or isopropyl groups) .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Core Structure 7-Position Substituent N-Substituent Purity/Retention Time
Target Compound Thiazolo[4,5-d]pyridazin 4-Fluorophenyl tert-Butyl N/A
N-(4-Chlorophenyl)-... () Thiazolo[4,5-d]pyridazin 2-Thienyl 4-Chlorophenyl N/A
16c () Pyrimido[4,5-d]oxazin 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl Acrylamide 99.34% (9.37 min)
6y () Indole 4-Chlorobenzoyl tert-Butyl 88% yield

Research Implications

  • SAR Insights : The 4-fluorophenyl/thiazolo-pyridazin combination balances electronic effects and steric bulk, offering a template for kinase inhibitors or protease modulators.
  • Synthetic Optimization : Lessons from 15a and 16c () highlight the utility of trifluoroacetic acid and HPLC purification for high-purity yields.

Q & A

Q. What synergistic effects are observed with co-administered compounds?

  • Methodology : Test combinations (e.g., with cisplatin) in cancer cell lines. Calculate combination index (CI) via CompuSyn: CI < 1 indicates synergy. Example: CI = 0.6 at 1:1 molar ratio .

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